molecular formula C16H19N3O4S B1684003 Resminostat CAS No. 864814-88-0

Resminostat

Cat. No.: B1684003
CAS No.: 864814-88-0
M. Wt: 349.4 g/mol
InChI Key: FECGNJPYVFEKOD-VMPITWQZSA-N
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Description

Resminostat is an orally bioavailable inhibitor of histone deacetylases, which are enzymes involved in the removal of acetyl groups from lysine residues on proteins, including histones. This compound has shown potential as an antineoplastic agent, meaning it can inhibit the growth of tumors. This compound has been investigated for its therapeutic properties in various types of cancer, including hepatocellular carcinoma, cutaneous T-cell lymphoma, and Hodgkin’s lymphoma .

Mechanism of Action

Target of Action

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor . It selectively targets class I, IIB, and IV HDACs . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.

Mode of Action

This compound interacts with its targets (HDACs) by inhibiting their activity . This inhibition results in an accumulation of highly acetylated histones, followed by an abduction of chromatin remodeling, inhibition of tumor suppressor genes transcription and cell division, and finally tumor cell apoptosis . This compound also restrains the phosphorylation of 4E-BP1 and p70S6k, indicating a disturbance with the Akt signaling pathway .

Biochemical Pathways

The inhibition of HDACs by this compound leads to changes in gene expression levels in tumor cells and the deregulation of pathways involved in cell differentiation, such as WNT signaling . This is significant because changes in cell differentiation are often the cause for tumor progression, metastasis, and acquired resistance to anti-cancer treatment .

Result of Action

The treatment of this compound leads to a drop of Bim and Bax protein level and Bcl-xL level . It has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis or even inducing tumor regression . In addition to these effects on the differentiation of tumor cells, this compound also increases the immunogenicity of tumors by enhancing natural killer (NK) cell recognition and killing, increasing expression and presentation of tumor-associated antigens (that support T-cell functions), and reducing unspecific immunosuppressive mechanisms .

Biochemical Analysis

Biochemical Properties

Resminostat plays a crucial role in biochemical reactions by inhibiting HDAC enzymes, specifically class I, IIb, and IV HDACs . This inhibition leads to an accumulation of acetylated histones, which affects chromatin structure and gene expression. This compound interacts with various biomolecules, including histone proteins and transcription factors, to exert its effects. The nature of these interactions involves binding to the active site of HDACs, thereby preventing the deacetylation of histones and other proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by altering the expression of genes involved in these processes . This compound influences cell signaling pathways, such as the Akt/mTOR and MAPK pathways, by inhibiting the phosphorylation of key proteins . Additionally, it affects gene expression by increasing the acetylation of histones, leading to the activation of tumor suppressor genes and the inhibition of oncogenes . This compound also impacts cellular metabolism by modulating the expression of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of HDACs, which leads to an accumulation of acetylated histones and other proteins . This results in changes in chromatin structure and gene expression. This compound binds to the active site of HDACs, preventing the deacetylation of histones and other proteins . This inhibition disrupts the function of HDACs, leading to the activation of tumor suppressor genes and the inhibition of oncogenes . Additionally, this compound affects the phosphorylation of proteins involved in cell signaling pathways, such as 4E-BP1 and p70S6k, indicating a disturbance in the Akt signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its activity over extended periods . Its effects on cellular function can vary depending on the duration of treatment. Long-term exposure to this compound has been shown to induce sustained changes in gene expression and cellular metabolism . Additionally, this compound’s stability and degradation in laboratory settings have been well-documented, with the compound maintaining its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent antitumor effects, with higher doses leading to greater inhibition of tumor growth . At high doses, this compound can also cause toxic or adverse effects, such as gastrointestinal disturbances and thrombocytopenia . Threshold effects have been observed, with certain dosages required to achieve significant antitumor activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to histone acetylation and deacetylation . It interacts with enzymes such as HDACs and cofactors involved in these pathways. This compound’s inhibition of HDACs leads to changes in metabolic flux and metabolite levels, affecting cellular metabolism . Additionally, this compound has been shown to modulate the expression of metabolic enzymes, further influencing metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its efficacy and activity . Studies have shown that this compound is distributed throughout the body, with significant accumulation in tumor tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with histone proteins and other nuclear targets . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . The nuclear localization of this compound is essential for its inhibition of HDACs and subsequent effects on gene expression and cellular function .

Preparation Methods

The synthesis of resminostat involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Sulfonylation: The pyrrole ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Introduction of the Hydroxamic Acid Moiety:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Resminostat undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, typically involving the reduction of the sulfonyl group.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Resminostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Resminostat is part of a class of compounds known as histone deacetylase inhibitors. Similar compounds include:

    Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.

    Belinostat: Used for the treatment of peripheral T-cell lymphoma.

Compared to these compounds, this compound has shown a unique profile in terms of its selectivity for specific histone deacetylase isoforms and its ability to modulate the immune response to tumors. This makes it a promising candidate for combination therapies and for use in cancers that are resistant to other treatments .

Properties

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235587
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864814-88-0
Record name Resminostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864814-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resminostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resminostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RESMINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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